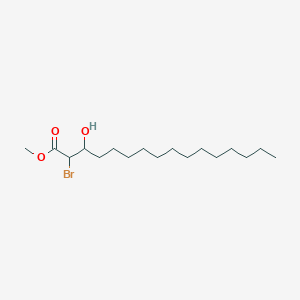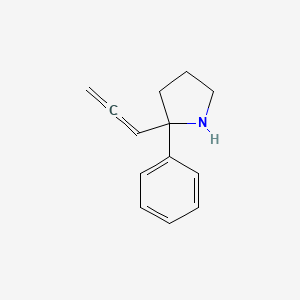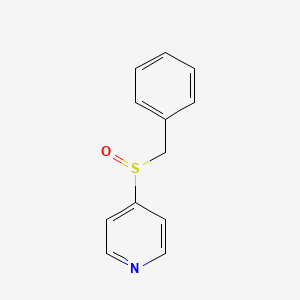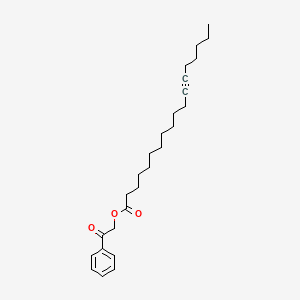
Methyl 2-bromo-3-hydroxyhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-hydroxyhexadecanoate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a hexadecanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-hydroxyhexadecanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3-hydroxyhexadecanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-bromo-3-hydroxyhexadecanoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-3-hydroxyhexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH). These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-hydroxyhexadecanoate derivatives.
Oxidation Reactions: Products include 2-bromo-3-oxohexadecanoate.
Reduction Reactions: Products include 2-bromo-3-hydroxyhexadecanol.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-hydroxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It is investigated for its potential as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-3-hydroxyhexadecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromohexadecanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 3-hydroxyhexadecanoate: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Methyl 2-chloro-3-hydroxyhexadecanoate: Contains a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
Methyl 2-bromo-3-hydroxyhexadecanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific applications .
Propiedades
Número CAS |
90159-95-8 |
|---|---|
Fórmula molecular |
C17H33BrO3 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H33BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14H2,1-2H3 |
Clave InChI |
PEJZUZZKZBHAKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C(C(=O)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

